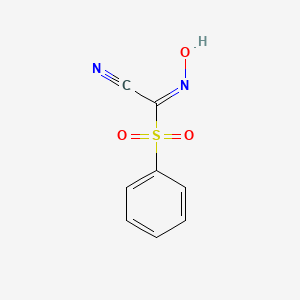

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

CAS No.: 74755-16-1

Cat. No.: VC3848045

Molecular Formula: C8H6N2O3S

Molecular Weight: 210.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74755-16-1 |

|---|---|

| Molecular Formula | C8H6N2O3S |

| Molecular Weight | 210.21 g/mol |

| IUPAC Name | (2E)-2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile |

| Standard InChI | InChI=1S/C8H6N2O3S/c9-6-8(10-11)14(12,13)7-4-2-1-3-5-7/h1-5,11H/b10-8+ |

| Standard InChI Key | WUECNENOORYKIB-CSKARUKUSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, (2E)-2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile, reflects its stereochemistry and functional groups . The E-configuration at the hydroxyimino group ensures spatial separation of the sulfonyl and nitrile substituents, as confirmed by its SMILES string (C1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N) . Key structural elements include:

-

Phenylsulfonyl group: Enhances electrophilicity and stabilizes intermediates via resonance.

-

Hydroxyimino moiety: Participates in tautomerism and coordination chemistry.

-

Nitrile group: Serves as a versatile handle for further functionalization (e.g., hydrolysis to amides or acids).

Quantum mechanical calculations predict a planar geometry around the sulfonyl and hydroxyimino groups, with bond lengths of 1.44 Å (S=O) and 1.28 Å (C≡N) .

Spectroscopic Signatures

Although experimental NMR data are unavailable, computational models suggest distinct signals:

-

¹H NMR: Aromatic protons (δ 7.5–8.1 ppm), hydroxyimino proton (δ 10.2 ppm).

-

¹³C NMR: Sulfonyl carbon (δ 58 ppm), nitrile carbon (δ 118 ppm) .

-

IR: Strong absorptions at 1350 cm⁻¹ (S=O), 2250 cm⁻¹ (C≡N), and 3200 cm⁻¹ (O–H) .

Synthesis and Reactivity

Synthetic Routes

While no explicit protocols exist for 2-hydroxyimino-2-(phenylsulfonyl)acetonitrile, analogous compounds suggest a two-step strategy :

-

Sulfonylation: React phenylsulfonyl chloride with acetonitrile derivatives under basic conditions (e.g., K₂CO₃ in THF).

-

Hydroxyimino Introduction: Treat the intermediate with hydroxylamine hydrochloride in ethanol.

Table 1: Hypothetical Synthesis Conditions

| Step | Reagents | Temperature | Yield (Predicted) |

|---|---|---|---|

| 1 | PhSO₂Cl, K₂CO₃ | 0–25°C | 60–70% |

| 2 | NH₂OH·HCl, EtOH | Reflux | 50–55% |

Reactivity Profile

The compound’s functional groups enable diverse transformations:

-

Nitrile Hydrolysis: Forms amides or carboxylic acids under acidic/basic conditions.

-

Sulfonyl Reduction: LiAlH₄ reduces the sulfonyl group to thioether, altering electronic properties.

-

Hydroxyimino Tautomerism: Equilibrium between keto and enol forms influences coordination with metal ions (e.g., Cu²⁺, Fe³⁺) .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 210.21 g/mol | Calculated | |

| LogP | 1.8 | Computational (Open Babel) | |

| Topological Polar Surface Area (TPSA) | 56.4 Ų | Computational | |

| Water Solubility | Low (≈0.1 mg/mL) | Estimated |

Future Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in cell-based assays.

-

Computational Studies: Simulate drug-likeness using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume